4-(1-Pyrazolyl)-2-butanone
Description
Historical Context and Significance of Pyrazole (B372694) Derivatives in Chemical Research
Pyrazole derivatives represent a cornerstone in the field of heterocyclic chemistry, a class of compounds that are integral to medicinal and agricultural science. ontosight.ai These five-membered aromatic rings containing two adjacent nitrogen atoms are not just synthetic curiosities but are found in nature, such as the amino acid β-(1-pyrazolyl)alanine isolated from watermelon seeds. researchgate.net Their rigid structure provides a stable scaffold upon which various functional groups can be arranged, leading to a wide spectrum of biological activities. chemicalbook.comsigmaaldrich.com
The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. ontosight.ai Knorr also achieved the first synthesis of a substituted pyrazole derivative in the same year by reacting ethyl acetoacetate (B1235776) with phenylhydrazine. This foundational work was followed by the first synthesis of the parent, unsubstituted pyrazole ring by Eduard Buchner in 1889. ontosight.ai Buchner's method involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. These pioneering efforts laid the groundwork for over a century of research into this important class of heterocyclic compounds.
Table 1: Key Milestones in Pyrazole Discovery
| Year | Scientist(s) | Contribution |
| 1883 | Ludwig Knorr | Coined the term "pyrazole" and synthesized the first substituted pyrazole derivative. ontosight.aibatongchemical.com |
| 1889 | Eduard Buchner | Achieved the first synthesis of the parent pyrazole compound. ontosight.ai |
| 1959 | Various | First natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds. wikipedia.org |
The synthesis of pyrazole derivatives has evolved significantly from the classical methods of the 19th century. The Knorr synthesis, involving the cyclocondensation of β-diketones with hydrazine (B178648) derivatives, remains a fundamental and widely used method. batongchemical.comwikipedia.org This reaction is a straightforward approach to creating polysubstituted pyrazoles, though it can sometimes result in a mixture of regioisomers. batongchemical.com
Over the years, chemists have developed a vast arsenal (B13267) of synthetic strategies to improve yield, regioselectivity, and substrate scope. ontosight.ai These modern methodologies can be broadly categorized:
Cyclocondensation Reactions: This remains the primary route, utilizing a hydrazine source and a 1,3-difunctional compound like a 1,3-diketone or an α,β-unsaturated ketone. ontosight.aitaylorandfrancis.com
1,3-Dipolar Cycloadditions: These reactions, such as the Huisgen cycloaddition, involve the reaction of a 1,3-dipole (like a diazo compound or a nitrilimine) with a dipolarophile (like an alkyne). researchgate.nettaylorandfrancis.comontosight.ai This method offers high regioselectivity.
Multicomponent Reactions (MCRs): These innovative reactions combine three or more reactants in a single step to form the pyrazole ring, offering high efficiency and atom economy. smolecule.com
Modern Catalytic Methods: The use of transition-metal catalysts (e.g., palladium, copper, rhodium), photoredox catalysts, and even biocatalysts (enzymes) has enabled milder reaction conditions, novel bond formations, and the synthesis of complex pyrazole structures that were previously difficult to access. ontosight.aitaylorandfrancis.comwikipedia.org
Flow Chemistry: More recently, continuous-flow synthesis has been applied to produce pyrazoles, offering advantages in safety, scalability, and reaction time compared to traditional batch methods. ontosight.ai
Table 2: Overview of Pyrazole Synthesis Methods
| Method | Reactants | Description |
| Knorr Cyclocondensation | 1,3-Diketone + Hydrazine | A classical, straightforward method for synthesizing polysubstituted pyrazoles. batongchemical.comwikipedia.org |
| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkyne | A highly regioselective method for forming the pyrazole ring. ontosight.ai |
| Multicomponent Reactions | e.g., Aldehyde + 3-Methyl-5-pyrazolone | Combines multiple reactants in one pot for efficient synthesis of derivatives like bis(pyrazolyl)methanes. researchgate.net |
| Metal-Catalyzed Synthesis | Alkyne + Hydrazine (with Cu or Pd catalyst) | Employs metal catalysts to facilitate cyclization under mild conditions. taylorandfrancis.com |
Importance of Butanone Derivatives in Organic Synthesis and Pharmaceutical Development
Butanone, also known as methyl ethyl ketone (MEK), is a simple four-carbon ketone. wikipedia.org While it is a widely used industrial solvent, its derivatives are of significant interest in organic synthesis and medicinal chemistry. batongchemical.comwikipedia.org The butanone scaffold provides a short, flexible carbon chain with a reactive carbonyl group, making it a valuable building block for more complex molecules.
In organic synthesis, the carbonyl group of butanone allows for a wide range of chemical transformations, including nucleophilic additions, condensations, and reductions. wikipedia.org For instance, it is a precursor in the synthesis of methyl ethyl ketone peroxide, a catalyst for polymerization reactions, and dimethylglyoxime, a well-known chelating agent. wikipedia.org
In the pharmaceutical sphere, the butanone moiety is incorporated into various molecules to modulate their physical and biological properties. It is used as a solvent in the production of topical medications like creams and ointments, where it helps dissolve the active drug and enhance its penetration through the skin. batongchemical.com Furthermore, butanone derivatives themselves can exhibit biological activity. For example, 4-(p-hydroxyphenyl)-2-butanone is known to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. taylorandfrancis.com Other derivatives are explored for a range of applications, from agrochemicals to potential therapeutics. ontosight.aiwikipedia.org The structural simplicity and reactivity of the butanone unit make it a versatile component in the design of new chemical entities.
Rationale for Investigating 4-(1-Pyrazolyl)-2-butanone as a Hybrid Chemical Entity
The scientific interest in this compound, a molecule with the chemical formula C₇H₁₀N₂O, stems from the principles of molecular hybridization in drug discovery and chemical synthesis. sigmaaldrich.com This strategy involves covalently linking two or more distinct chemical scaffolds, each with known properties, to create a new hybrid molecule with potentially enhanced or novel characteristics.
In this case, this compound combines the well-established pyrazole ring with a flexible butanone linker.
The Pyrazole Moiety: As discussed, the pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aimdpi.com Its inclusion provides a rigid, aromatic, and nitrogen-rich core known to interact with various biological targets. sigmaaldrich.com
The Butanone Linker: The 4-carbon chain terminating in a ketone provides several key features. It acts as a flexible spacer between the pyrazole ring and other potential interaction sites. The ketone's carbonyl group is a hydrogen bond acceptor, which can be crucial for binding to biological macromolecules like enzymes or receptors. Furthermore, the ketone group is a reactive handle, allowing for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies. wikipedia.org
The investigation of this compound is therefore driven by its potential as a versatile building block or a lead compound. Researchers can use it as a starting material to synthesize more complex molecules, leveraging the reactivity of the ketone. sigmaaldrich.com Alternatively, the compound itself can be screened for biological activity, with the hypothesis that the combination of the pyrazole pharmacophore and the butanone linker could result in a unique and beneficial biological profile. Its availability as a research chemical, albeit one without extensive published data, allows for its use in early-stage discovery programs aimed at identifying new chemical entities for therapeutic or other applications. sigmaaldrich.com The synthesis of such a molecule would likely involve the reaction of pyrazole with a suitable butanone derivative, for example, via nucleophilic substitution.
Structure
3D Structure
Properties
IUPAC Name |
4-pyrazol-1-ylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5H,3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSSCNXKGBWTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358768 | |
| Record name | 4-(1-Pyrazolyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-03-3 | |
| Record name | 4-(1H-Pyrazol-1-yl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrazolyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-1-yl)butan-2-one | |
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Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.
For 4-(1-Pyrazolyl)-2-butanone, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals would indicate the electronic environment of the protons. For instance, the protons on the pyrazole (B372694) ring would appear in the aromatic region, while the protons of the butanone chain would be in the aliphatic region. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus establishing the connectivity of the atoms.
Similarly, a ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ketone group would be expected to have a characteristic downfield chemical shift (typically ~200-220 ppm). The carbons of the pyrazole ring and the aliphatic chain would also have distinct signals, confirming the total number of carbon atoms and their respective types (e.g., CH₃, CH₂, CH, C).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.
An IR spectrum of this compound would be expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone group, typically appearing around 1715 cm⁻¹. Other significant peaks would include C-H stretching vibrations for both the aromatic pyrazole ring and the aliphatic butanone chain, as well as C=N and C=C stretching vibrations from the pyrazole ring.
A detailed, published IR spectrum with peak assignments for this compound could not be located in the course of this review.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural information through the analysis of fragmentation patterns.
In a mass spectrum of this compound (C₇H₁₀N₂O), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (138.17 g/mol ). High-resolution mass spectrometry (HRMS) could confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern would likely show characteristic losses, such as the loss of an acetyl group ([M-43]⁺) or cleavage of the bond between the pyrazole ring and the side chain.
While the molecular weight is known, specific experimental mass spectra detailing fragmentation patterns for this compound are not widely published.
Elemental Analysis
Elemental analysis is a process where a sample of a substance is analyzed to determine its elemental composition. For a pure sample of this compound (C₇H₁₀N₂O), the expected elemental composition would be:
Carbon (C): 60.85%
Hydrogen (H): 7.30%
Nitrogen (N): 20.27%
Oxygen (O): 11.58%
Experimental results from elemental analysis that closely match these theoretical values would serve as strong evidence for the compound's purity and empirical formula.
Published reports containing the results of elemental analysis for this compound were not found.
X-ray Crystallography and Diffraction Studies
There is no evidence in the public domain of a single-crystal X-ray diffraction study having been performed on this compound.
Spectroelectrochemical Characterization
Spectroelectrochemistry combines spectroscopic measurements with electrochemical experiments. This technique would be used to study the spectroscopic properties of the electrochemically generated oxidized or reduced forms of this compound. By applying a potential and monitoring changes in its UV-Vis, IR, or other spectra, one could gain insight into the electronic structure of its redox species and the stability of any resulting radical ions or other intermediates.
No spectroelectrochemical studies of this compound have been reported in the scientific literature.
Biological Activity and Pharmaceutical Research Applications
Anticancer and Antiproliferative Activities
The pyrazole (B372694) scaffold is a recognized "privileged structure" in medicinal chemistry, featured in numerous approved kinase inhibitor drugs. mdpi.com Research has consistently demonstrated the effectiveness of pyrazole derivatives in treating various cancers. nih.gov These compounds have been a focus for the design and synthesis of molecules with anticancer, antiangiogenic, and antimetastatic properties. nih.govnih.gov
Cyclin-Dependent Kinase (CDK) Inhibition, particularly CDK2
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle. nih.gov Dysregulation of CDK2 and its activating partner, cyclin E1, can lead to tumor growth and proliferation in many human cancers. nih.gov Consequently, CDK2 has become an attractive target for developing new cancer therapies. researchgate.net Novel series of pyrazole-containing compounds, such as (4-pyrazolyl)-2-aminopyrimidines and N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, have been developed as potent and selective CDK2 inhibitors. mdpi.comnih.gov For instance, a bioisosteric replacement strategy on a lead compound led to the discovery of a derivative, compound 15 , which proved to be a highly potent CDK2 inhibitor with a Kᵢ value of 0.005 µM. mdpi.com
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of CDK2 inhibitors. Research on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines has revealed key structural features that influence CDK2 inhibition. mdpi.comnih.gov
Substitution on the Pyrazole Ring : The substitution pattern on the pyrazole rings is critical. Replacing the phenylsulfonamide moiety of a lead compound with an unsubstituted pyrazol-4-yl ring resulted in 14 , which showed more potent CDK2 inhibition (Kᵢ = 0.007 µM). mdpi.com
Topology of the Pyrazole Ring : The orientation and point of attachment of the pyrazole rings significantly impact activity. A regioisomer with a 1-methyl-1H-pyrazol-5-yl moiety at the pyrimidinyl-C4 position was less active than its 1-methyl-1H-pyrazol-4-yl counterpart. nih.gov Similarly, changing the attachment from a 1H-pyrazol-4-yl to a 1H-pyrazol-5-yl ring at the pyrimidinyl-C2-NH position led to an 18-fold reduction in CDK2 inhibition. nih.gov This indicates that the specific topology of the pyrazole rings is essential for potent kinase inhibition. mdpi.comnih.gov
N-Alkylation : N-alkylation of the pyrazol-4-yl ring at the C2-NH position of the pyrimidine (B1678525) core was found to be detrimental to both CDK2 inhibition and antiproliferative activity. mdpi.com
The retinoblastoma protein (pRb) is a key tumor suppressor that controls the cell cycle by interacting with the E2F family of transcription factors. nih.gov Its inactivation through phosphorylation by CDK/cyclin complexes, particularly cyclin E/CDK2 in the late G1 phase, allows the cell to proceed into the S phase. nih.govnih.gov Potent pyrazole-based CDK2 inhibitors have been shown to effectively block this crucial step. For example, the (4-pyrazolyl)-2-aminopyrimidine derivative 17 demonstrated pharmacodynamic inhibition of CDK2 in mouse models, which was measured by a reduction in Rb phosphorylation. nih.gov Similarly, mechanistic studies with the 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivative 19 in HCT-116 colorectal cancer cells showed that the compound reduced the phosphorylation of retinoblastoma protein at the Ser807/811 sites. researchgate.net
By inhibiting CDK2, pyrazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. This leads to cell cycle arrest, a common mechanism for anticancer agents. haematologica.orgmdpi.com A novel pyrazole derivative, PTA-1 , was found to alter the cell cycle profile in triple-negative breast cancer cells, causing arrest in the S and G2/M phases, with a more pronounced effect in the G2/M phase. nih.gov Another study on a hydroxyphenyl butanone derivative demonstrated the induction of cell cycle arrest at the G1-S phase transition in colorectal cancer cells. nih.gov Research on the 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine 19 also confirmed its ability to arrest HCT-116 cells at the G2/M phase. researchgate.net
Beyond halting cell proliferation, many pyrazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. nih.gov The induction of apoptosis is a highly desirable characteristic for anticancer drugs. Studies have shown that pyrazole-containing compounds can induce apoptosis through various signaling pathways. nih.gov For instance, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 15 was shown to induce significant apoptosis in A2780 and OVCAR5 ovarian cancer cells. mdpi.com In A2780 cells, compound 15 at a concentration of 0.5 µM induced 47% apoptosis, compared to only 1% in untreated cells. mdpi.com Similarly, the pyrazole derivative PTA-1 was found to induce apoptosis in MDA-MB-231 cells at low micromolar concentrations, as evidenced by caspase-3/7 activation and DNA fragmentation. nih.gov Other studies have confirmed that various pyrazole-based compounds induce apoptosis in cell lines such as HeLa and HT29 colon cancer cells. nih.govresearchgate.net
Cytotoxic Activity Against Various Cancer Cell Lines
The anticancer potential of pyrazole derivatives has been validated through their cytotoxic activity against a wide range of human cancer cell lines. These in vitro studies are essential for identifying promising drug candidates.
The table below summarizes the cytotoxic activity (IC₅₀ values) of various pyrazole derivatives against several cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Aryldiazo pyrazole (Compound 1 ) | HCT-116 (Colorectal) | 4.2 | nih.gov |
| Aryldiazo pyrazole (Compound 1 ) | HepG-2 (Liver) | 4.4 | nih.gov |
| Aryldiazo pyrazole (Compound 1 ) | MCF-7 (Breast) | 17.8 | nih.gov |
| Pyrazole-fused pyranoxanthenone (7 ) | HL-60 (Leukemia) | 3-5 | researchgate.net |
| Pyrazolyl nicotinonitrile (9 ) | HepG-2 (Liver) | 0.18 | nih.gov |
| Pyrazolyl nicotinonitrile (9 ) | MCF-7 (Breast) | 0.34 | nih.gov |
| Pyrazole derivative (TOSIND ) | MDA-MB-231 (Breast) | 17.7 | nih.gov |
| Coumarin-thiazolyl-pyrazole (17a, 17b ) | HeLa (Cervical) | Significant Activity | researchgate.net |
| Pyrrolo[2,3-g]indazole (23 ) | HepG-2 (Liver) | 3.0 | researchgate.net |
| Pyrrolo[2,3-g]indazole (23 ) | HeLa (Cervical) | 3.3 | researchgate.net |
| Pyrrolo[2,3-g]indazole (23 ) | MCF-7 (Breast) | 5.0 | researchgate.net |
| Pyrazole derivative (PTA-1 ) | Multiple (Breast, Colon, Lung, Liver, etc.) | < 2.0 | nih.gov |
Studies have demonstrated the broad-spectrum antiproliferative activity of these compounds. For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. mdpi.com Another study on pyrazole-based quinazolinones showed effective inhibition against MCF7 and HCT116 cell lines. nih.gov Furthermore, pyrazole-thiazole-thiophene conjugates have shown effective antiproliferative activity against both WM266.4 human melanoma and MCF-7 breast cancer cell lines. researchgate.net
Inhibition of Other Kinases (e.g., EGFR, PI3K/AKT/mTOR, PKBβ/AKT2)
Pyrazole derivatives have been investigated as inhibitors of various protein kinases that are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. The pyrazolo[3,4-b]pyridine scaffold, for instance, has been identified as a biologically active nucleus with the potential to inhibit phosphatidylinositol 3-kinase (PI3-K). mdpi.com The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
Furthermore, some bis-pyrazoline hybrids have been developed as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase. researchgate.net EGFR is a receptor tyrosine kinase that plays a key role in regulating cell growth and differentiation, and its overactivity is implicated in several types of cancer. researchgate.net Similarly, the BRAFV600E mutation is a common driver of melanoma and other cancers. researchgate.net The ability of certain pyrazole derivatives to dually target these kinases highlights their potential as multi-targeted anticancer agents. researchgate.net
Research into pyrazole derivatives as kinase inhibitors has also led to the development of compounds with inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.com
| Compound Class | Target Kinase(s) | Therapeutic Potential | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | PI3-K | Anticancer | mdpi.com |
| Bis-pyrazoline hybrids | EGFR, BRAFV600E | Anticancer | researchgate.net |
| 5-phenyl-1H-pyrazole derivatives | BRAFV600E | Anticancer | mdpi.com |
Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)
The pyrazole scaffold is a prominent feature in a variety of compounds exhibiting a broad spectrum of antimicrobial activities. nih.govijrar.org These derivatives have been shown to be effective against Gram-positive and Gram-negative bacteria, various fungal strains, and the bacterium responsible for tuberculosis, Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov
Antibacterial Activity: Pyrazole derivatives have demonstrated significant potential in combating bacterial infections, including those caused by resistant strains. nih.gov For instance, certain dihydrotriazine substituted pyrazole derivatives have shown potent broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov The proposed mechanism for some of these compounds is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate metabolism. nih.gov Additionally, imidazo-pyridine substituted pyrazoles have exhibited potent broad-spectrum antibacterial activity, with minimum bactericidal concentrations (MBCs) of less than 1 μg/mL against several Gram-negative strains. nih.gov
Antifungal Activity: A number of pyrazole derivatives have been synthesized and evaluated for their antifungal properties against various plant pathogenic fungi. sioc-journal.cnnih.govnih.govresearchgate.net Some pyrazole carboxamide derivatives, for example, have displayed notable antifungal activity. nih.govresearchgate.net One isoxazolol pyrazole carboxylate derivative demonstrated significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.govresearchgate.net The mechanism of action for some of these antifungal pyrazole derivatives is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDHI), a key enzyme in the fungal respiratory chain. sioc-journal.cn
Antitubercular Activity: The emergence of drug-resistant tuberculosis has necessitated the search for new therapeutic agents, and pyrazole derivatives have emerged as a promising class of compounds. researchgate.netnih.gov Several studies have reported on the synthesis and evaluation of pyrazole-containing compounds with activity against Mycobacterium tuberculosis. researchgate.netmdpi.comnih.govacs.org For example, a pyrazole derivative, NSC 18725, was found to be a potent inhibitor of both fast and slow-growing mycobacteria, with a MIC99 of 0.3125 μM. nih.gov The mechanism of action for this compound involves the induction of autophagy in macrophages, which helps to clear the intracellular bacteria. nih.gov Other pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids have also shown excellent antitubercular activity against M. tuberculosis H37Rv, with MIC values as low as 12.5 μg/mL. nih.govacs.org
| Compound Class | Activity | Organism(s) | MIC/EC50 Value | Reference |
|---|---|---|---|---|
| Dihydrotriazine substituted pyrazoles | Antibacterial | MRSA, E. coli | 1 μg/mL | nih.gov |
| Isoxazolol pyrazole carboxylate | Antifungal | R. solani | 0.37 μg/mL | nih.govresearchgate.net |
| NSC 18725 | Antitubercular | M. tuberculosis | 0.3125 μM | nih.gov |
| Pyrazolylpyrazoline-clubbed triazole/tetrazole hybrids | Antitubercular | M. tuberculosis H37Rv | 12.5 μg/mL | nih.govacs.org |
Antioxidant Activities
Pyrazole derivatives have been recognized for their antioxidant properties, which are crucial in combating oxidative stress, a condition implicated in numerous diseases. nih.govresearchgate.netnih.govijpsr.comresearchgate.net The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govnih.gov
Several studies have synthesized and tested pyrazole derivatives for their radical scavenging activity. nih.govnih.govresearchgate.net For instance, a series of hybrid compounds linking a pyrazole or imidazo-pyrazole core to a catecholic moiety demonstrated good antioxidant activity by blocking the production of reactive oxygen species (ROS) in neutrophils and human platelets. nih.gov In one study, three newly synthesized pyrazole derivatives showed remarkable antioxidant effects by strongly inhibiting superoxide (B77818) anion production, lipid peroxidation, and NADPH oxidase activity in thrombin-stimulated platelets. nih.gov
The antioxidant mechanism of pyrazoles can involve both single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms. researchgate.net The introduction of amino and hydroxyl groups into the pyrazole nucleus has been found to be important for their antioxidant activity. researchgate.net
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Pyrazole-catechol hybrids | ROS production in platelets | IC50 of ~10 µM against thrombin-induced ROS | nih.gov |
| 3-(Naphthyl)-1-phenyl-1H-pyrazole hybrids | DPPH, NO, Superoxide scavenging | Several compounds showed excellent radical scavenging activity | nih.gov |
| 4-Aminopyrazol-5-ol hydrochlorides | ABTS, FRAP, ORAC | High primary antioxidant activity | researchgate.net |
Potential as Neurological Agents and Interaction with Neurotransmitter Systems
The pyrazole scaffold has been identified as a promising framework for the development of novel neuroprotective agents. researchgate.netnih.gov The treatment of neurological disorders remains a significant challenge, and there is a continuous search for new molecules with improved efficacy and fewer side effects. researchgate.netnih.gov Pyrazole derivatives have been investigated for their potential to interact with various targets in the central nervous system, including enzymes involved in neurotransmitter metabolism and neurotransmitter receptors. researchgate.netfrontiersin.orgnih.govacs.org
Some pyrazoline derivatives have shown potential as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. researchgate.net Specifically, 4,5-dihydro-1H-pyrazoles have demonstrated a significant affinity for MAO-A, an isoform of the enzyme that is a key target for antidepressant and anti-anxiety medications. frontiersin.org
Furthermore, pyrazole-based compounds have been designed as antagonists for cannabinoid receptors, particularly the CB1 receptor, which is predominantly located in the central nervous system. nih.govacs.org The interaction of these compounds with cannabinoid receptors suggests their potential utility in modulating the endocannabinoid system, which is involved in a wide range of physiological processes, including mood, appetite, and pain sensation. nih.govacs.org The development of tricyclic pyrazole-based compounds has led to derivatives with high affinity and selectivity for either CB1 or CB2 receptors, with some showing potential in the treatment of neuropathic pain. nih.gov
| Compound Class | Target | Potential Application | Reference |
|---|---|---|---|
| 4,5-Dihydro-1H-pyrazoles | MAO-A | Antidepressant, Anxiolytic | frontiersin.org |
| Tricyclic pyrazole derivatives | CB1/CB2 receptors | Neuropathic pain, Obesity | nih.gov |
| Pyrazoline derivatives | COMT | Neurodegenerative disorders | researchgate.net |
Other Reported Biological Activities of Pyrazole-Containing Compounds
Beyond the activities already discussed, the versatile pyrazole scaffold is associated with a range of other significant biological properties, including anti-inflammatory and antidiabetic effects.
Pyrazole derivatives are well-known for their anti-inflammatory activity, with celecoxib (B62257) being a prominent example of a pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID). sci-hub.seeurekaselect.comnih.govrjpbr.commdpi.com The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. sci-hub.senih.gov
Research has focused on developing pyrazole derivatives with high selectivity for COX-2 over COX-1 to minimize the gastrointestinal side effects associated with non-selective NSAIDs. sci-hub.se In addition to COX inhibition, some pyrazole derivatives may exert their anti-inflammatory effects through other mechanisms, such as the inhibition of lipoxygenases (LOX), which are involved in the production of leukotrienes, another class of inflammatory mediators. sci-hub.senih.gov Furthermore, some pyrazole-containing compounds have been shown to reduce the expression and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. sci-hub.se
| Mechanism | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | COX-2 | Reduced prostaglandin (B15479496) synthesis | sci-hub.senih.gov |
| Enzyme Inhibition | LOX | Reduced leukotriene synthesis | sci-hub.senih.gov |
| Cytokine Modulation | TNF-α, IL-1β, IL-6 | Reduced pro-inflammatory cytokine levels | sci-hub.se |
Pyrazole-containing compounds have emerged as a promising class of agents for the management of diabetes mellitus. mdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.net Their mechanisms of action are diverse and target various pathways involved in glucose homeostasis. researchgate.net
One of the key mechanisms is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. frontiersin.org By inhibiting this enzyme, pyrazole derivatives can delay glucose absorption and reduce postprandial hyperglycemia. frontiersin.org Some acyl pyrazole sulfonamides have been found to be potent α-glucosidase inhibitors, with IC50 values significantly lower than the standard drug, acarbose. frontiersin.org
Other pyrazole derivatives have been investigated as inhibitors of sodium-glucose co-transporter 2 (SGLT2), which is responsible for the reabsorption of glucose in the kidneys. researchgate.net SGLT2 inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. researchgate.net Additionally, pyrazole compounds have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists, both of which are established therapeutic strategies for type 2 diabetes. researchgate.netnih.gov
| Mechanism | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | α-Glucosidase | Delayed carbohydrate absorption | frontiersin.org |
| Transporter Inhibition | SGLT2 | Increased urinary glucose excretion | researchgate.net |
| Enzyme Inhibition | DPP-4 | Enhanced incretin (B1656795) effect | researchgate.net |
| Receptor Agonism | PPAR | Improved insulin (B600854) sensitivity | researchgate.netnih.gov |
Antiviral Activity
Urease Inhibitory Activity
The inhibition of the urease enzyme is a key target in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. While numerous compounds are screened for their urease inhibitory potential, specific studies and corresponding data (e.g., IC50 values) for 4-(1-Pyrazolyl)-2-butanone have not been prominently reported in scientific literature. Research in this area often focuses on a variety of other herbal and synthetic compounds. nih.govbrieflands.comrjpharmacognosy.ir
Analgesic Properties
The analgesic potential of pyrazole derivatives has been a subject of significant interest in pharmaceutical research. nih.gov Some pyrazole derivatives have been successfully developed into clinically used analgesic agents. nih.gov However, specific in-vivo or in-vitro studies detailing the analgesic properties of this compound, including quantitative data on its efficacy, are not specified in the available research. General studies on novel pyrazole derivatives have shown analgesic effects, but these findings are not directly attributed to this compound. ijpsr.comresearchgate.netzsmu.edu.ua For instance, one study on novel pyrazole derivatives reported percentage analgesic activity for various compounds, with the most potent showing 359% activity compared to a standard. ijpsr.com Another study investigated a different pyrazole derivative, FR140423, and found it to have potent anti-hyperalgesic effects, five-fold more potent than indomethacin (B1671933) in a yeast-induced hyperalgesia model. nih.gov
Mechanistic and Computational Investigations
Mechanistic Studies of Chemical Reactions Involving Butanone and Pyrazole (B372694) Moieties
Hydrogen transfer reactions are pivotal in the chemistry of ketones and pyrazoles. While specific studies on 4-(1-Pyrazolyl)-2-butanone are not extensively documented, the principles can be inferred from related structures. The butanone moiety's carbonyl group can undergo reduction to a secondary alcohol via transfer hydrogenation. This typically involves a metal catalyst and a hydrogen donor, such as an alcohol or formic acid. The mechanism often proceeds through the formation of a metal hydride intermediate, which then delivers a hydride to the electrophilic carbonyl carbon.
The pyrazole ring can significantly influence this process. It can act as a ligand, coordinating with the metal catalyst through its nitrogen atoms, thereby modulating the catalyst's activity and selectivity. rsc.org Furthermore, the acidic N-H proton of a pyrazole ring can participate in proton transfer steps, potentially facilitating the catalytic cycle or acting as an acid-base catalyst in certain reactions. nih.gov In metal-free transfer hydrogenations, amine borane adducts can serve as hydrogen donors, proceeding in a two-step process with hydride transfer preceding proton transfer. rsc.org The amphiprotic nature of the pyrazole ring, possessing both a potentially Brønsted acidic NH group and a basic nitrogen atom, allows it to play diverse roles in catalytic mechanisms. nih.gov
The synthesis of pyrazole derivatives, including those with a butanone substituent, follows several established reaction pathways. A common and classic method is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org For a molecule like this compound, this could involve the reaction of a hydrazine with a functionalized diketone.
Another significant pathway is the reaction of α,β-unsaturated ketones with hydrazines. This reaction typically proceeds through a Michael addition of the hydrazine to the unsaturated ketone, forming a pyrazoline intermediate. rsc.orgnih.gov Subsequent oxidation or elimination then leads to the aromatic pyrazole ring. nih.govmdpi.com The reaction conditions and the nature of the substituents on both reactants determine the regioselectivity of the final product. nih.gov
Multicomponent reactions (MCRs) offer an efficient route to complex pyrazoles. rsc.org For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles through a sequence of Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization. organic-chemistry.org Intermediate formation is key in these pathways, with hydrazones, pyrazolines, and various adducts being common transient species. rsc.orgmdpi.com
Catalysts and reaction conditions are critical in directing the synthesis and subsequent reactions of pyrazole-containing compounds. In pyrazole synthesis, the choice between acid or base catalysis can affect reaction rates and yields. For instance, microwave irradiation and the use of catalysts like copper triflate in ionic liquids have been shown to facilitate the synthesis of pyrazoles from α,β-ethylenic ketones. nih.gov The use of copper catalysts has also been explored for the switchable N-arylation of pyrazoles by tuning metallotautomers, allowing for selective functionalization at either nitrogen atom. escholarship.org
Palladium catalysts are employed in C-H activation and functionalization reactions on the pyrazole ring, suggesting a mechanism that may involve a concerted metalation-deprotonation step. researchgate.net In polymerization reactions, pyrazole ligands have been shown to significantly enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide, indicating a cooperative effect between the metal center and the pyrazole ligand. rsc.org The steric and electronic properties of substituents on the pyrazole ring can also dictate the outcome of catalytic reactions. For example, steric hindrance from ortho-substituents can impede pyrazole formation in certain synthetic routes. beilstein-journals.org
Computational Chemistry and In Silico Studies
Computational chemistry has become an essential tool for understanding the properties and interactions of pyrazole derivatives at a molecular level. eurasianjournals.comeurasianjournals.com Techniques such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations provide deep insights into their structure, electronic properties, and dynamic behavior. eurasianjournals.com These methods are crucial for predicting binding modes and affinities to biological targets, thereby guiding the design of new therapeutic agents. eurasianjournals.comrroij.com
Molecular docking is a computational method used to predict how a small molecule, such as a pyrazole derivative, binds to a macromolecular target, typically a protein. researchgate.netresearchgate.net This technique is widely used in drug discovery to screen for potential inhibitors and to understand their mechanism of action. ijpbs.comnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. researchgate.net
Studies on various pyrazole derivatives have demonstrated their potential as inhibitors for a range of protein targets, including kinases like Receptor Tyrosine Kinase (RET), Cyclin-Dependent Kinase 2 (CDK2), and Aurora A, as well as enzymes like Cyclooxygenase-II (COX-II). researchgate.netresearchgate.netmdpi.comijper.org These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. rroij.comresearchgate.net
Binding affinity is a quantitative measure of the strength of the interaction between a ligand and its target protein. In molecular docking studies, this is often represented by a docking score or binding energy, where a more negative value indicates a stronger interaction. ijper.org For example, docking studies of novel pyrazole derivatives against COX-II have shown binding affinities ranging from -6.7 to -10.7 kcal/mol. ijper.org
Interaction analysis provides a detailed view of the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, van der Waals forces, π-alkyl, and π-donor interactions. ijper.org Computational studies have shown that for pyrazole-based inhibitors binding to the heat-shock protein 90 (Hsp90), van der Waals energy is the primary driving force for binding. tandfonline.com The pyrazole ring itself can participate in hydrogen bonding and π-stacking interactions, while the butanone moiety can act as a hydrogen bond acceptor. rroij.com This detailed analysis of binding modes and affinities is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. eurasianjournals.commdpi.com
Table of Binding Affinities for Pyrazole Derivatives Against Various Protein Targets
| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) |
| Pyrazole Derivative (D202) | Cyclooxygenase-II (COX-II) | 1CX2 | -10.5 |
| Pyrazole Derivative (D305) | Cyclooxygenase-II (COX-II) | 1CX2 | -10.7 |
| 1,3,4-Thiadiazole-Pyrazole Hybrid (1b) | VEGFR-2 | 2QU5 | -10.09 (kJ/mol converted) |
| 1,3,4-Thiadiazole-Pyrazole Hybrid (1d) | Aurora A | 2W1G | -8.57 (kJ/mol converted) |
| 1,3,4-Thiadiazole-Pyrazole Hybrid (2b) | CDK2 | 2VTO | -10.35 (kJ/mol converted) |
| Pyrazole Derivative (3a) | AKT1 | Not Specified | -6.92 |
| Pyrazole Derivative (3c) | AKT1 | Not Specified | -6.89 |
| Data sourced from multiple computational studies. researchgate.netnih.govijper.orgarabjchem.org Note: Binding energies from different studies may not be directly comparable due to variations in software and scoring functions. |
Molecular Docking Simulations for Target Protein Interactions
Identification of Key Binding Residues
Molecular docking studies are fundamental in identifying the potential binding modes and key interacting residues of a ligand within the active site of a biological target. While specific docking studies for this compound are not extensively detailed in publicly available literature, general principles from studies on related pyrazole derivatives can be inferred. For instance, computational studies on N1 substituted pyrazole derivatives as B-Raf kinase inhibitors have highlighted the importance of interactions with specific amino acid residues at the entrance of the active site, such as Ile463 and His539. nih.gov Furthermore, a water-mediated hydrogen bond network involving residues like Cys532 and Ser536 has been identified as crucial for the activity of some pyrazole compounds. nih.gov For pyrazole derivatives targeting other kinases, like RET kinase, hydrophobic and hydrogen-bond interactions are consistently shown to be vital for stable binding within the active site. mdpi.com Such studies underscore the necessity of identifying key residues to understand the binding mechanism and to guide the design of more potent inhibitors.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a ligand-receptor complex over time. These simulations are crucial for validating the results of molecular docking. nih.gov For various pyrazole derivatives, MD simulations have been used to inspect the binding stability and conformation of the ligand within the active site of its target enzyme. mdpi.com For example, 100 ns MD simulations have been carried out for pyrazole derivatives targeting RET kinase to calculate the root mean square deviation (RMSD) for both the ligand and the protein, ensuring the stability of the docked conformation. mdpi.com Similarly, 50 ns simulations have been used to analyze the stability of pyrazole-carboxamide compounds at the binding sites of carbonic anhydrase receptors, revealing only minor conformational changes and fluctuations. nih.gov These studies demonstrate that MD simulations are essential for confirming that the interactions observed in static docking models are maintained in a more physiologically relevant, dynamic environment.
Density Functional Theory (DFT) Calculations for Structural Validation and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. researchgate.net DFT calculations, often using the B3LYP functional, are employed to compute geometric parameters such as bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography for structural validation. researchgate.net
Beyond structural analysis, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability. nih.gov The HOMO-LUMO energy gap is a critical parameter, with a smaller gap indicating higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com These computational analyses provide a comprehensive understanding of the molecule's intrinsic properties, which are vital for predicting its behavior in biological systems. researchgate.net
Table 1: Key Parameters from DFT Calculations for Pyrazole Derivatives
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | Theoretical bond lengths, bond angles, dihedral angles. | Validates the molecular structure against experimental data. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
| MEP Map | Molecular Electrostatic Potential map. | Visualizes charge distribution and predicts reactive sites. |
Drug Likeness and Bioactivity Score Predictions
The potential of a compound to be developed into a drug is often assessed through "drug-likeness" predictions, which are based on established rules like Lipinski's Rule of Five. These rules evaluate physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational tools are widely used to perform these in-silico evaluations. biointerfaceresearch.com
Bioactivity scores are also calculated to predict a compound's potential to interact with major classes of drug targets. Web-based tools like Molinspiration are used to predict bioactivity against targets such as G protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes. biointerfaceresearch.comnih.gov A bioactivity score greater than 0.0 suggests high activity, a score between -5.0 and 0.0 indicates moderate activity, and a score below -5.0 implies inactivity. nih.gov These predictive scores help in prioritizing compounds for further experimental testing. nih.gov
Table 2: Predicted Bioactivity Scores for a Functionalized 2-Butanone Derivative
| Target Class | Bioactivity Score | Predicted Activity |
|---|---|---|
| GPCR Ligand | -0.15 | Moderately Active |
| Ion Channel Modulator | -0.33 | Moderately Active |
| Kinase Inhibitor | -0.41 | Moderately Active |
| Nuclear Receptor Ligand | -0.28 | Moderately Active |
| Protease Inhibitor | -0.25 | Moderately Active |
| Enzyme Inhibitor | -0.11 | Moderately Active |
Note: This data is for a related 2-butanone thiosemicarbazone ligand and serves as an example of typical bioactivity score predictions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org These models are instrumental in understanding which molecular properties (descriptors) are key to the activity of the compounds and in designing new, more potent analogues. ej-chem.orgnih.gov QSAR studies have been applied to various series of pyrazole and pyrazolone derivatives to explore their antimicrobial and anti-inflammatory activities. researchgate.netej-chem.org By building a statistically validated correlation between computed molecular descriptors and observed biological activities, QSAR provides valuable guidance for lead optimization in drug discovery projects. ej-chem.org
Potential Applications in Materials Science and Industrial Processes Excluding Prohibited Elements
Use as Intermediates in the Synthesis of Complex Organic Molecules
Pyrazole-containing compounds are recognized as crucial intermediates in organic synthesis due to their versatile reactivity. chim.itnih.gov The pyrazole (B372694) ring can undergo various chemical transformations, allowing for the construction of more complex molecular architectures. nih.gov These derivatives serve as foundational scaffolds for a wide array of functionalized molecules. researchgate.net
The synthesis of complex organic molecules often involves multi-step processes where pyrazole derivatives can be introduced to impart specific properties to the final product. organic-chemistry.org The reactivity of the pyrazole ring, combined with the ketone functional group in 4-(1-Pyrazolyl)-2-butanone, offers multiple sites for chemical modification. This dual reactivity allows for its use in the synthesis of a diverse range of compounds, including those with applications in medicinal chemistry and materials science. chim.it The development of novel synthetic methodologies continues to expand the utility of pyrazole derivatives as key building blocks in organic chemistry. researchgate.netaocformulations.com
Role in Specialty Chemical Formulations
Pyrazole derivatives are incorporated into various specialty chemical formulations to enhance performance and impart desired characteristics. These formulations are utilized across numerous industries, including coatings, adhesives, and polymers. The inclusion of pyrazole moieties can improve properties such as thermal stability, light resistance, and chemical durability.
In the realm of industrial coatings, pyrazole derivatives can act as curing agents or performance-enhancing additives. Their presence in a formulation can lead to the creation of more robust and durable protective barriers. Similarly, in the formulation of specialty adhesives, these compounds can contribute to improved bonding strength and longevity. The adaptability of the pyrazole structure allows for the fine-tuning of its properties to meet the specific requirements of a given application.
Applications in Advanced Material Development (e.g., Poly(pyrazolines) for Optoelectronic Applications)
The development of advanced materials with tailored electronic and optical properties is a significant area of research. Pyrazole derivatives, particularly in the form of poly(pyrazolines), have shown promise for use in optoelectronic devices. Pyrazolines, which are dihydrogenated derivatives of pyrazoles, can be synthesized from α,β-unsaturated aldehydes and ketones, and serve as precursors to these advanced polymers.
Poly(pyrazolines) are being investigated for their potential application in organic light-emitting diodes (OLEDs) and other optoelectronic technologies. These materials can exhibit fluorescent properties, making them suitable for use as emitting layers in OLEDs. The synthesis of pyrazoline-containing polymers allows for the tuning of their photophysical properties, which is crucial for optimizing device performance. Research in this area focuses on creating materials with high quantum yields and long-term stability for next-generation electronic displays and lighting.
Corrosion Inhibition Studies with Pyrazole Derivatives
The prevention of metal corrosion is a critical concern in many industrial processes. Pyrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. These compounds can adsorb onto the metal surface, forming a protective layer that impedes the corrosive process.
The effectiveness of pyrazole derivatives as corrosion inhibitors is attributed to the presence of nitrogen atoms with lone pairs of electrons, which can coordinate with metal atoms. This interaction facilitates the formation of a stable, protective film on the metal surface. Studies have shown that the inhibition efficiency of pyrazole derivatives is dependent on their concentration, the nature of the metal, and the corrosive medium.
Below is a table summarizing the inhibition efficiencies of various pyrazole derivatives on different metals in acidic solutions.
| Pyrazole Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | Carbon Steel | 1 M HCl | 90.1 |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Carbon Steel | 1 M HCl | 91.8 |
| Pyrimidine-pyrazole derivative (PP) | Mild Steel | 1 M HCl | 93 |
| Pyrimidine-pyrazole derivative (DPP) | Mild Steel | 1 M HCl | 89 |
These studies demonstrate the significant potential of pyrazole derivatives as corrosion inhibitors, offering a promising avenue for the development of new anti-corrosion technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
